molecular formula C16H10F3N3O3 B2514807 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate CAS No. 452937-91-6

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate

Cat. No.: B2514807
CAS No.: 452937-91-6
M. Wt: 349.269
InChI Key: UIJSBEHDXMBYKN-UHFFFAOYSA-N
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Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate is a chemical compound offered for research purposes. Its structure incorporates a 1,2,3-benzotriazin-4-one core, a scaffold recognized in medicinal chemistry for its potential to interact with biological targets. Scientific literature indicates that structurally related 4-oxo-3,4-dihydro-1,2,3-benzotriazine compounds have been investigated as modulators of the G-protein coupled receptor GPR139 . GPR139 is an orphan receptor expressed primarily in the central nervous system, and its modulation is a subject of research for various CNS conditions . The presence of the benzotriazinone moiety in this compound makes it a candidate for research into similar biological pathways. The compound also features a 2-(trifluoromethyl)benzoate ester group. The trifluoromethyl group is a common motif in agrochemical and pharmaceutical research due to its ability to influence a molecule's metabolic stability, lipophilicity, and binding affinity . This combination of features makes this compound a valuable chemical tool for researchers exploring new compounds in chemical biology and drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O3/c17-16(18,19)12-7-3-1-5-10(12)15(24)25-9-22-14(23)11-6-2-4-8-13(11)20-21-22/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJSBEHDXMBYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the benzotriazine ring followed by esterification with 2-(trifluoromethyl)benzoic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its reactivity and stability.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its chemical properties.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe or a ligand in various biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzotriazinone Esters with Varied Substituents

Key Structural Analogs :

Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate Molecular Formula: C₁₀H₉N₃O₃ Molecular Weight: 219.20 g/mol Purity: 95% CAS: EN300-191903 Key Difference: Replaces the trifluoromethylbenzoate group with a simpler acetate ester.

Methyl (2S)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoate Molecular Formula: C₁₀H₇ClFN₃O₂ Molecular Weight: 255.64 g/mol CAS: 1232770-50-1 Key Difference: Incorporates a propanoate ester and a chlorine substituent. The chlorine atom may enhance electrophilicity, influencing reactivity in biological systems.

Target Compound :

  • Molecular Formula : C₁₆H₁₁F₃N₃O₃
  • Molecular Weight : 398.5 g/mol
  • Key Feature : The trifluoromethyl group on the benzoate moiety increases steric bulk and electron-withdrawing effects, which may enhance receptor binding affinity (e.g., GPR139) and resistance to esterase-mediated hydrolysis .
Structural Comparison Table :
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS/Identifier
Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate C₁₀H₉N₃O₃ 219.20 Acetate EN300-191903
Methyl (2S)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoate C₁₀H₇ClFN₃O₂ 255.64 Chloro-fluoro propanoate 1232770-50-1
(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate C₁₆H₁₁F₃N₃O₃ 398.5 Trifluoromethylbenzoate 1049421-43-3

Functional Analogues in Pesticidal Chemistry

Benzotriazinone derivatives share structural similarities with sulfonylurea herbicides, which feature triazine cores linked to benzoate esters. Examples include:

  • Metsulfuron-methyl : A sulfonylurea herbicide with a methoxy-substituted triazine and methyl benzoate .
  • Tribenuron-methyl : Contains a pyrimidinyloxy group and methyl benzoate .

Comparison Insights :

  • The target compound’s trifluoromethyl group may confer resistance to photodegradation and hydrolysis compared to methoxy or ethoxy groups in pesticidal analogs .
  • Unlike sulfonylureas, which inhibit acetolactate synthase (ALS) in plants, benzotriazinones targeting GPR139 suggest divergent biological applications .

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration for neurological targets .
  • Synthetic Complexity : The trifluoromethylbenzoate moiety requires specialized fluorination techniques, raising production costs compared to simpler esters .

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